molecular formula C12H17NO2 B14298757 N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 114662-65-6

N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B14298757
CAS No.: 114662-65-6
M. Wt: 207.27 g/mol
InChI Key: HZQQUNFGLJORRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzodioxane ring system with an amine group substituted at the 6th position and diethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzodioxane derivatives.

Scientific Research Applications

N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cholinesterase, which plays a role in the breakdown of neurotransmitters. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A parent compound with similar structural features but lacking the diethylamine substitution.

    N,N-Diethyl-1,4-benzodioxane-6-amine: A closely related compound with similar biological activities.

    N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar core structures but different substituents.

Uniqueness

N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylamine group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114662-65-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-diethyl-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

HZQQUNFGLJORRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.